Ustiloxin A Ustiloxin A Ustiloxin A is a natural product found in Ustilaginoidea virens with data available.
Brand Name: Vulcanchem
CAS No.: 143557-93-1
VCID: VC21360400
InChI: InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46?/m0/s1
SMILES: CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C
Molecular Formula: C28H43N5O12S
Molecular Weight: 673.7 g/mol

Ustiloxin A

CAS No.: 143557-93-1

Cat. No.: VC21360400

Molecular Formula: C28H43N5O12S

Molecular Weight: 673.7 g/mol

* For research use only. Not for human or veterinary use.

Ustiloxin A - 143557-93-1

Specification

CAS No. 143557-93-1
Molecular Formula C28H43N5O12S
Molecular Weight 673.7 g/mol
IUPAC Name (2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
Standard InChI InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46?/m0/s1
Standard InChI Key QRLBQXQEGMBXFM-MWFNQMQISA-N
Isomeric SMILES CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C
SMILES CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C
Canonical SMILES CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Introduction

Chemical Structure and Properties

Ustiloxin A is a water-soluble cyclic tetrapeptide with the molecular formula C28H43N5O12S and a molecular weight of 673.7 g/mol . The compound features a distinctive 13-membered cyclic core structure with an ether linkage and chiral alkyl groups . The core peptide sequence of Ustiloxin A is Tyr-Val-Ile-Gly (YVIG), which forms the fundamental building block from which the compound is derived .

The structure contains several functional groups, including a sulfoxide moiety that connects the cyclic peptide core to a hydroxypentanoic acid side chain . Among the several synonyms for Ustiloxin A is (2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid . The compound's unique structural features contribute to its biological activities and stability.

Physical and Chemical Characteristics

Ustiloxin A is characterized by its high water solubility, which facilitates its extraction from fungal sources and contributes to its mobility within plant tissues . This property enables Ustiloxin A to be transported within rice plants following infection by U. virens. The compound's stability allows it to persist in rice false smut balls, the visible manifestation of U. virens infection .

Biosynthetic Pathway

Ribosomal Synthesis

Contrary to earlier assumptions about non-ribosomal peptide synthesis, Ustiloxin A has been confirmed to be ribosomally synthesized and post-translationally modified . This places Ustiloxin A in the category of ribosomally synthesized and post-translationally modified peptides (RiPPs), a relatively less-studied class of natural products .

The biosynthetic gene cluster responsible for Ustiloxin A production was identified in the genome of U. virens, showing homology to the ribosomal peptide biosynthetic gene cluster for ustiloxin B identified in Aspergillus flavus . This gene cluster contains a gene encoding a precursor protein that includes five Tyr-Val-Ile-Gly (YVIG) motifs and three Tyr-Ala-Ile-Gly (YAIG) motifs, corresponding to the core sequences for ustiloxins A and B, respectively .

Biosynthetic Specificity

Interestingly, while U. virens can produce both ustiloxins A and B, A. flavus produces only ustiloxin B . This specificity appears to be related to the compatibility of the biosynthetic machinery with specific core peptide sequences. When researchers attempted to replace the gene encoding the precursor peptide in A. flavus with synthetic genes encoding YVIG (the ustiloxin A core sequence), no ustiloxin A was produced . This suggests that the ustiloxin biosynthetic machinery is optimized for specific native core peptide sequences .

The hydroxyl group on the aromatic ring of tyrosine in the core peptide sequence has been identified as indispensable for cyclization of the core peptide, emphasizing the structural specificity required for ustiloxin biosynthesis .

Biological Activities

Inhibition of Rice Germination

One of the most significant biological activities of Ustiloxin A is its potent inhibition of rice seed germination . Research has shown that this inhibition is dose-dependent, with concentrations of 50 and 200 μg/mL significantly reducing germination counts and growth rates .

Mechanism of Action

The mechanism by which Ustiloxin A inhibits rice germination involves the alteration of carbon metabolism in germinating rice seeds . Studies combining transcriptomics and metabolomics have revealed that Ustiloxin A blocks sugar transport from the endosperm to the embryo, leading to disrupted carbon metabolism and altered amino acid utilization .

In Ustiloxin A-treated rice seeds, several key observations have been made:

  • Decreased sugar availability in the embryo alongside higher starch residue in the endosperm

  • Down-regulation of SWEET genes responsible for sugar transport in the embryo

  • Transcriptional repression of glycolysis and pentose phosphate processes in the embryo

  • Reduction in most amino acids detected in both endosperm and embryo

  • Inhibition of ribosomal RNAs necessary for growth

  • Decrease in secondary metabolite salicylic acid levels

These findings suggest that Ustiloxin A's inhibitory effect on germination stems primarily from its ability to disrupt carbohydrate transportation and metabolism, which are critical for early seedling development.

Distribution and Content in Rice False Smut

Temporal Accumulation

Ustiloxins begin to accumulate before the visible formation of false smut balls, as early as 5-9 days after pathogen inoculation, and reach peak levels during early false smut ball maturation . This early accumulation suggests that Ustiloxins may play a role in the initial stages of pathogen infection and colonization.

##.5 Analytical Methods for Detection

HPLC and LC-ESI-MS Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are commonly used techniques for the detection and quantification of Ustiloxins . These methods allow for precise determination of Ustiloxin A content in various samples.

Calibration and Precision

For quantitative analysis of Ustiloxin A by HPLC, researchers have established linear equations with high correlation coefficients (R = 0.9998), demonstrating good linearity for the range of 0.5–6.0 μg in injected samples . The linear equation for Ustiloxin A analysis has been determined as Y = 2969445.7810 X − 55531.7034, where Y represents the peak area and X represents the quantity (μg) of the sample injected .

In mass spectrometry analysis, Ustiloxin A typically appears as peaks corresponding to [M + H]+ and [M + Na]+ ions, allowing for its identification in complex mixtures .

Significance in Plant Pathology

Role in Ustilaginoidea virens Pathogenicity

As a major mycotoxin produced by U. virens, Ustiloxin A plays a significant role in the pathogenicity of this fungus on rice plants . The compound's ability to inhibit seed germination and disrupt normal metabolic processes in rice suggests its importance in the disease progression of rice false smut.

Agricultural Impact

The water solubility of Ustiloxin A raises concerns about its potential spread in rice fields, especially after serious rice false smut occurrences . Commercial rice seeds contaminated with false smut balls may experience reduced germination rates due to the presence of Ustiloxin A, potentially impacting agricultural productivity.

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